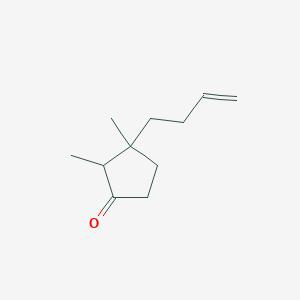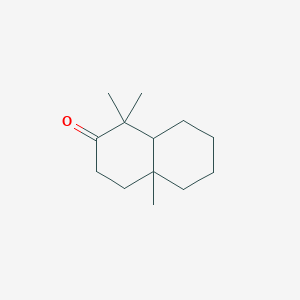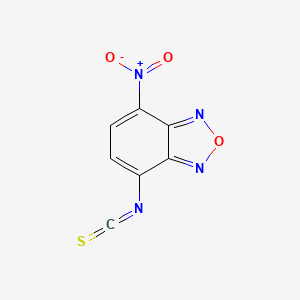
Ethyl 2-fluoro-2-propylpent-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-fluoro-2-propylpent-4-enoate is an organic compound with the molecular formula C10H17FO2 It belongs to the class of esters and is characterized by the presence of a fluoro group attached to the second carbon of the propyl chain, along with an ethyl ester group at the terminal end
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-2-propylpent-4-enoate typically involves the esterification of 2-fluoro-2-propylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluoro group in this compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: 2-fluoro-2-propylpent-4-enoic acid
Reduction: 2-fluoro-2-propylpent-4-enol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Ethyl 2-fluoro-2-propylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-fluoro-2-propylpent-4-enoate involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The ester group facilitates its incorporation into larger molecular frameworks, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Ethyl 2-fluoro-2-propylpent-4-enoate can be compared with other similar compounds such as:
2-fluoro-2-propylpent-4-enoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2-chloro-2-propylpent-4-enoate: Similar ester structure but with a chloro group instead of a fluoro group.
Ethyl 2-bromo-2-propylpent-4-enoate: Similar ester structure but with a bromo group instead of a fluoro group.
The uniqueness of this compound lies in the presence of the fluoro group, which imparts distinct chemical properties such as increased reactivity and stability compared to its chloro and bromo analogs.
属性
CAS 编号 |
164228-15-3 |
|---|---|
分子式 |
C10H17FO2 |
分子量 |
188.24 g/mol |
IUPAC 名称 |
ethyl 2-fluoro-2-propylpent-4-enoate |
InChI |
InChI=1S/C10H17FO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4H,1,5-8H2,2-3H3 |
InChI 键 |
MARJODMAYFXORX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC=C)(C(=O)OCC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


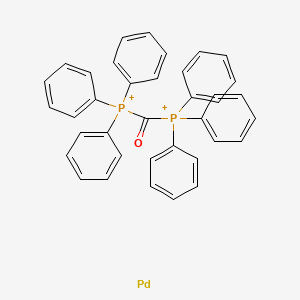
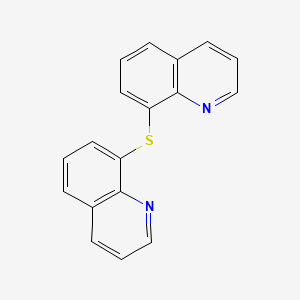
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
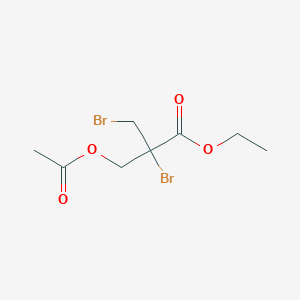
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
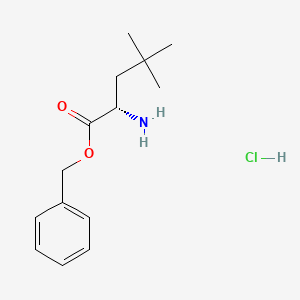
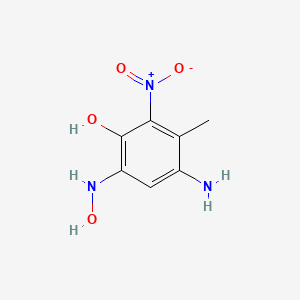
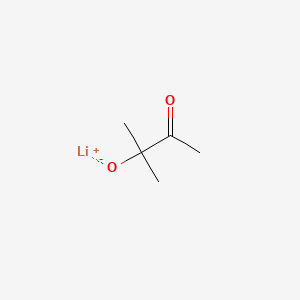
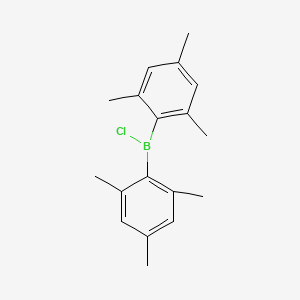
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)

